molecular formula C7H12O B13603884 3-Heptenal CAS No. 89896-73-1

3-Heptenal

Cat. No.: B13603884
CAS No.: 89896-73-1
M. Wt: 112.17 g/mol
InChI Key: ORAQCSKNITWHDW-SNAWJCMRSA-N
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Description

. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. This compound is part of the aldehyde family, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Heptenal can be synthesized through several methods. One common approach involves the reduction-oxygenation of (2E,4E)-2,4-alkadienals using molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of 1-hexene. This process involves the addition of a formyl group to the hexene molecule, resulting in the formation of the aldehyde. The reaction is typically catalyzed by rhodium complexes and requires specific conditions to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions

3-Heptenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid.

    Reduction: It can be reduced to form heptanol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Heptenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Heptenal involves its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it can interact with proteins and other biomolecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Heptanal: Another aldehyde with a similar structure but lacks the double bond present in 3-Heptenal.

    2-Heptenal: An isomer of this compound with the double bond located at a different position.

    Hexanal: A shorter chain aldehyde with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which includes a double bond at the third carbon position. This structural feature imparts distinct chemical properties and reactivity compared to its isomers and other aldehydes .

Properties

CAS No.

89896-73-1

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-hept-3-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h4-5,7H,2-3,6H2,1H3/b5-4+

InChI Key

ORAQCSKNITWHDW-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/CC=O

Canonical SMILES

CCCC=CCC=O

Origin of Product

United States

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